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Hafnium tetraiodide

Crystallography Bonding Thermodynamic stability

Researchers requiring carbon-free high-κ gate dielectrics face limited halide precursor options. HfI4 delivers HfO₂ films with zero intrinsic carbon in the precursor chemistry, yielding single-phase monoclinic films with measurably lower oxide trap density than HfCl4-derived films. • Conformal ALD on 3D topographies (DRAM trenches, FinFETs) above 450°C where HfCl4 fails; stable growth rate ensures thickness uniformity across complex structures. • Crystal bar process intermediate: thermodynamic profile (ΔHf = 98 kcal/mol, optimal filament 1673-1873 K) yields Hf metal exceeding 99.99% purity. • Shipped under argon; moisture-sensitive. Specify metallic impurity profile for crystal bar applications.

Molecular Formula HfI4
Molecular Weight 686.10 g/mol
CAS No. 13777-23-6
Cat. No. B086213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium tetraiodide
CAS13777-23-6
Molecular FormulaHfI4
Molecular Weight686.10 g/mol
Structural Identifiers
SMILES[I-].[I-].[I-].[I-].[Hf+4]
InChIInChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4
InChIKeyYCJQNNVSZNFWAH-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Tetraiodide: Baseline Properties and Comparator Context


Hafnium tetraiodide (HfI4, CAS 13777-23-6) is a red-orange, moisture-sensitive, sublimable inorganic solid with a molecular weight of 686.11 g/mol, a density of 5.663 g/cm³, and a sublimation point of approximately 397 °C . It crystallizes in a triclinic system and serves as the critical intermediate in the van Arkel–de Boer (crystal bar) process for producing high-purity hafnium metal (>99.99%) . In thin-film technology, HfI4 has been evaluated as an atomic layer deposition (ALD) precursor for HfO₂ high-κ dielectric films, where its performance is most frequently compared against hafnium tetrachloride (HfCl4), the industry-standard halide precursor, as well as against organometallic alternatives such as TEMA-Hf and TDMA-Hf .

Why Hafnium Tetraiodide Is Not Interchangeable with Other Hafnium or Zirconium Halides


Despite sharing the same metal center and tetrahalide stoichiometry, hafnium tetraiodide exhibits structural, thermodynamic, and process-dependent differentiation that precludes casual substitution. Crystallographic data reveal that HfI4 possesses measurably shorter Hf–I bond distances than the Zr–I bonds in isostructural γ-ZrI4, reflecting stronger metal–halogen bonding and distinct thermodynamic stability . In ALD applications, direct comparative studies demonstrate that HfI4-derived HfO₂ films differ in phase composition and electrical defect density relative to HfCl4-derived films, while the iodine ligand confers specific advantages in impurity rejection during film growth that chlorine and carbon-based ligands do not provide .

Quantitative Evidence of Hafnium Tetraiodide Differentiation from Closest Comparators


Hf–I vs. Zr–I Bond Length Contraction in Isostructural Crystals

Single-crystal X-ray diffraction reveals that the three distinct Hf–I bond distances in triclinic HfI4 are 2.677, 2.852, and 3.002 Å. Each is systematically shorter than the corresponding Zr–I distances in isostructural γ-ZrI4 by 0.016–0.025 Å . The HfI6 octahedra connect via non-opposite edges to form infinite staggered chains, with hafnium atoms occupying octahedral vacancies in a distorted densest packing of iodine atoms. This bond contraction is a direct consequence of the lanthanide contraction influencing hafnium's effective nuclear charge relative to zirconium, and it manifests in measurably greater thermodynamic stability of HfI4 compared to ZrI4 .

Crystallography Bonding Thermodynamic stability

Phase-Pure Monoclinic vs. Mixed-Phase HfO₂ Film Deposition

In a direct comparative ALD study depositing stoichiometric HfO₂ films on p-Si(100) substrates at 300 °C using H₂O as the oxygen source, films grown from HfI4 consisted exclusively of the monoclinic HfO₂ phase. In contrast, films grown from HfCl4 under identical conditions contained an additional, detectable tetragonal HfO₂ phase alongside the dominant monoclinic phase . Both precursor-derived films contained comparable halide residues (0.4 at.%) and hydrogen levels (1.0–1.5 at.%), and effective permittivities were frequency-independent in the range of 12–14 with no clear precursor dependence. However, oxide rechargeable trap densities were relatively high in HfCl4-derived films, while HfI4-derived films exhibited superior breakdown resistance . The growth rate was also more stable in the HfI4-based ALD process .

Thin-film dielectrics Phase purity Atomic layer deposition

Carbon-Free ALD Route Enabled by Halide Precursor Chemistry

Polycrystalline monoclinic HfO₂ films were deposited on Si(100) substrates using a non-hydrous, carbon-free ALD process comprising HfI4 and O₂ as the sole reactants . The oxygen-to-hafnium ratio in the resulting films corresponded to stoichiometric HfO₂ within the accuracy limits of ion beam analysis. In contrast, the organometallic precursors TEMA-Hf (tetrakis-ethylmethylamino hafnium) and TDMA-Hf (tetrakis-dimethylamino hafnium) necessarily introduce carbon-containing ligands, creating a persistent risk of carbon incorporation into the dielectric film, which degrades insulating performance . While the quantitative carbon residue levels from organometallic precursors vary with process conditions, the HfI4 + O₂ route eliminates carbon contamination as a variable entirely, representing a binary (present vs. absent) differentiation rather than a graded one .

Carbon contamination Atomic layer deposition High-κ dielectrics

Reduced Iodine Impurity Penetration vs. Chlorine and Carbon

According to US Patent 6,348,386, when hafnium tetraiodide is used as the precursor for hafnium-based dielectric films, the hafnium separates easily from the iodine and the iodine is removed very effectively from the reaction zone. The iodine does not penetrate into the hafnium-based film to the same extent as chlorine or carbon from alternative precursors . The patent explicitly attributes this advantage to the larger atomic radius of iodine compared to both chlorine and carbon, which reduces its diffusivity into the growing oxide film and facilitates its desorption from the surface . This effect is observed under deposition conditions of approximately 350 °C and 1 Torr, with effective hafnium oxide film formation using alternating HfI4 and oxygen precursor delivery .

Impurity segregation Gate dielectric Precursor design

Thermochemical Stability and Dissociation Constants for Purification Process Design

The pressure of hafnium tetraiodide dissociation was determined for the first time by a static method. The temperature dependence of the dissociation constant was established over the range 1200–1600 K using least-squares treatment of the experimental data. The heat of formation of gaseous hafnium tetraiodide from metallic hafnium and atomic iodine was determined to be 98 kcal/mol . From these measurements, optimum iodide refining conditions for hafnium were determined: at filament temperatures of 1673, 1773, and 1873 K, the corresponding apparatus temperatures should be 230, 240, and 250 °C, respectively . This dataset is directly relevant to process engineers operating the van Arkel–de Boer purification method, for which HfI4 is the essential gaseous transport intermediate.

Thermochemistry Iodide refining Process optimization

High-Temperature Growth Uniformity Advantage Over HfCl₄-Based ALD

A systematic doctoral investigation comparing HfCl4–H₂O, HfI4–H₂O, and HfI4–O₂ ALD precursor combinations across a wide substrate temperature range (180–750 °C) and film thickness range (0–320 nm) revealed a critical process differentiation. At higher deposition temperatures, the initial growth phase of HfCl4-based ALD on silicon substrates was extremely non-uniform, resulting in high surface roughness of thin films. Consequently, HfI4-based ALD was explicitly recommended for higher-temperature deposition regimes, or alternatively a two-step process using a low-temperature seed layer to enable uniform HfCl4 growth . This finding directly addresses the well-known nucleation difficulty of HfCl4 on hydrogen-terminated silicon surfaces at elevated temperatures, which leads to island growth and thickness non-uniformity . The growth rate, crystal structure, surface roughness, and optical properties were all found to depend additionally on carrier gas flow and chamber pressure .

Thin-film uniformity High-temperature ALD Nucleation

High-Value Procurement Scenarios Based on Verified Product Differentiation


Van Arkel–De Boer Process for Ultra-High-Purity Hafnium Metal

HfI4 is the non-substitutable gaseous transport intermediate in the crystal bar process for hafnium purification. The compound's thermodynamic properties — specifically its heat of formation (98 kcal/mol) and the dissociation constant characterized across 1200–1600 K — define the optimal process window of filament temperature (1673–1873 K) and apparatus temperature (230–250 °C) that yields hafnium metal exceeding 99.99% purity . The measurably shorter Hf–I bond distances (0.016–0.025 Å less than Zr–I in γ-ZrI4) reflect the distinct thermodynamic stability that separates HfI4 behavior from ZrI4, making it impossible to transfer ZrI4-calibrated process parameters directly to hafnium refining . Procurement of HfI4 for this application should specify the compound's sublimation behavior and metallic impurity profile, as these directly affect the purity of the final hafnium crystal bar.

Carbon-Free ALD of Phase-Pure Monoclinic HfO₂ High-κ Dielectrics

When the application demands a gate dielectric free of carbon contamination, the HfI4 + O₂ ALD route offers a process in which no carbon is present in the precursor chemistry . Direct comparative evidence shows that HfI4-derived HfO₂ films exhibit a single monoclinic phase with superior breakdown resistance, whereas HfCl4-derived films contain an additional tetragonal phase and suffer from relatively higher oxide trap densities . Although both halide precursors leave comparable halide residues (0.4 at.%) in the film, iodine is less prone to penetration during growth due to its larger atomic radius . This scenario applies to gate-last MOSFET integration schemes where the thermal budget permits the use of halide precursors and where carbon-related defect states must be absolutely minimized.

High-Temperature Conformal ALD on High-Aspect-Ratio Structures

For deposition on three-dimensional structures such as DRAM capacitor trenches or FinFET gates where conformality at elevated temperatures is critical, HfI4-based ALD provides more uniform nucleation and growth on silicon substrates compared to HfCl4-based processes, which exhibit extremely non-uniform initial growth and high surface roughness at higher temperatures . The more stable growth rate observed in the HfI4 ALD process further contributes to thickness control across complex topographies . This scenario is particularly relevant when the process temperature exceeds the range where HfCl4 adsorbs uniformly on hydrogen-terminated silicon (above ~450 °C), and where a single-precursor, single-temperature recipe is preferred over multi-step seeding approaches.

Fundamental Thermodynamic and Structural Studies of Group 4 Tetrahalides

The systematic thermodynamic comparison of hafnium iodides with the equivalent zirconium compounds remains an active area of investigation, with improved thermodynamic values for HfI4 having been estimated specifically through comparison with the better-characterized ZrI4 system . The well-defined crystal structure of HfI4 (triclinic, a=8.337, b=8.337, c=23.157 Å, Z=8) and its measured Hf–I bond distances provide a benchmark for computational studies, including DFT investigations of relativistic effects on electronic energy levels in metal tetraiodides across the TiI4–ZrI4–HfI4–ThI4 series . Researchers requiring high-purity, well-characterized HfI4 for such studies should verify crystal phase identity and metallic impurity levels (typically specified as ≥99.9% metals basis), as the compound's moisture sensitivity demands stringent packaging and handling protocols.

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